molecular formula C17H20FNO4 B3071160 4-(4-Fluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1008195-28-5

4-(4-Fluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Cat. No. B3071160
CAS RN: 1008195-28-5
M. Wt: 321.34 g/mol
InChI Key: CQZRYBVUBGCYMG-UHFFFAOYSA-N
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Description

4-(4-Fluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid, also known by its chemical formula C₁₆H₁₉FN₂O₄ , is a synthetic compound with interesting structural features. It belongs to the spirocyclic class of molecules and contains a fluorobenzoyl group. The presence of the spiro[4.5]decane ring system contributes to its unique properties .


Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of the fluorobenzoyl moiety onto the spirocyclic scaffold. Detailed synthetic routes and reaction conditions would need to be explored in relevant literature .


Molecular Structure Analysis

The molecular structure of 4-(4-Fluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid can be visualized using its chemical formula. The spiro[4.5]decane ring system, the fluorobenzoyl group, and the carboxylic acid functionality all contribute to its overall shape and properties .


Chemical Reactions Analysis

Understanding the reactivity of this compound is crucial. Investigating its behavior under various reaction conditions, such as acid-catalyzed hydrolysis or nucleophilic substitutions, would provide insights into its chemical transformations .

Scientific Research Applications

Anticancer Activity

The synthesis of 1-thia-azaspiro[4.5]decane derivatives , including this compound, has been investigated for their potential as anticancer agents . In particular, researchers have explored their effects on various cancer cell lines, such as HepG-2 (human liver hepatocellular carcinoma), PC-3 (human prostate adenocarcinoma), and HCT116 (human colorectal carcinoma). Several of these derivatives demonstrated moderate to high inhibition activities against cancer cells. The thiazolidine ring system, present in this compound, plays a crucial role in its bioactivity.

Medicinal Chemistry Applications

The thiazolidine nucleus, found in this compound, is integrated into important molecules with applications in medicinal and pharmaceutical chemistry. Established drugs like Pioglitazone, Epalrestat, Letosteine, and Tidiacichave contain a thiazolidine ring system. Researchers continue to explore novel derivatives for selective anticancer properties while minimizing side effects .

Industrial Synthesis and Processes

The synthesis of this compound involves glycosylation reactions using acetylated glycosyl bromides . Such synthetic methods are valuable for industrial processes, including drug manufacturing and fine chemical production. Researchers explore efficient and scalable routes to produce this compound and related derivatives.

Mechanism of Action

The specific biological or pharmacological mechanism of action for 4-(4-Fluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid remains an open question. Further studies are needed to elucidate its interactions with cellular targets or receptors .

properties

IUPAC Name

4-(4-fluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO4/c1-11-6-8-17(9-7-11)19(14(10-23-17)16(21)22)15(20)12-2-4-13(18)5-3-12/h2-5,11,14H,6-10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZRYBVUBGCYMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Fluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Reactant of Route 2
4-(4-Fluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Reactant of Route 3
4-(4-Fluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
4-(4-Fluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Reactant of Route 5
4-(4-Fluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Reactant of Route 6
4-(4-Fluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

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